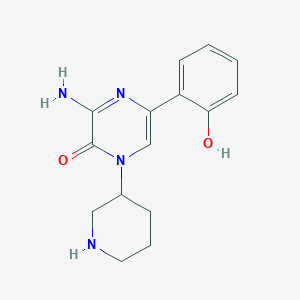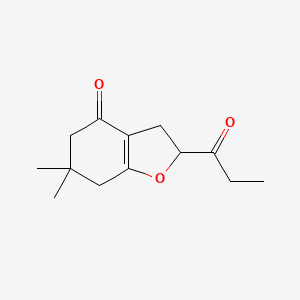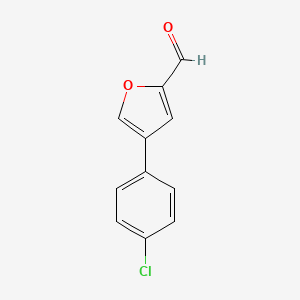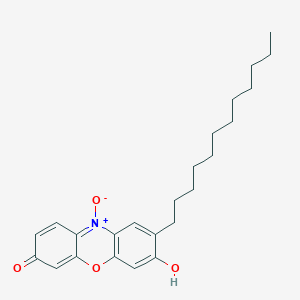
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one is a complex organic compound with a unique structure that combines a pyrazinone core with a piperidine ring and a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyrazinone intermediate, followed by the introduction of the piperidine and hydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrazinone core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.
科学的研究の応用
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2(1H)-one: shares structural similarities with other pyrazinone derivatives and piperidine-containing compounds.
2-hydroxyphenylpyrazinones: These compounds have similar core structures but lack the piperidine ring.
Piperidine derivatives: Compounds with a piperidine ring but different substituents on the pyrazinone core.
Uniqueness
The unique combination of the pyrazinone core, piperidine ring, and hydroxyphenyl group in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
850245-66-8 |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
3-amino-5-(2-hydroxyphenyl)-1-piperidin-3-ylpyrazin-2-one |
InChI |
InChI=1S/C15H18N4O2/c16-14-15(21)19(10-4-3-7-17-8-10)9-12(18-14)11-5-1-2-6-13(11)20/h1-2,5-6,9-10,17,20H,3-4,7-8H2,(H2,16,18) |
InChIキー |
PKXZAKGNURCDBP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)N2C=C(N=C(C2=O)N)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)


![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)


![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
